molecular formula C14H10ClFO2 B2763537 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone CAS No. 527751-48-0

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

Cat. No.: B2763537
CAS No.: 527751-48-0
M. Wt: 264.68
InChI Key: DEQFRUBBOCSQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone (CAS: 527751-48-0) is a substituted acetophenone derivative with a molecular formula of C₁₄H₁₀ClFO₂ and a molecular weight of 276.68 g/mol. Structurally, it features a 4-chlorophenyl group attached to the acetyl moiety and a 5-fluoro-2-hydroxyphenyl substituent (Figure 1). This compound is commercially available in high purity (>99%) and is primarily utilized as a pharmaceutical intermediate, fine chemical, and reagent for synthesis . Its synthesis involves multi-step organic reactions, though detailed protocols are proprietary. Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR, ensuring compliance with pharmacopeial standards (USP, BP, Ph. Eur.) .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQFRUBBOCSQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Claisen-Schmidt Aldol Condensation

The Claisen-Schmidt reaction remains the most direct route for synthesizing this compound, involving the base-catalyzed condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxyacetophenone. Under solvent-free conditions, grinding 1:1 equivalents of reactants with solid NaOH in a mortar yields the target compound within 20–30 minutes through mechanochemical activation.

Reaction equation :
$$ \text{4-ClC}6\text{H}4\text{CHO} + \text{5-F-2-HOC}6\text{H}3\text{COCH}3 \xrightarrow{\text{NaOH}} \text{C}{14}\text{H}{10}\text{ClFO}2 + \text{H}_2\text{O} $$

Key advantages include:

  • Atom economy : 87.4% theoretical yield
  • Green chemistry profile : Eliminates volatile organic solvents
  • Operational simplicity : No specialized equipment required

Microwave-assisted modifications using 400 W irradiation in THF reduce reaction time to 15 minutes while maintaining yields >85%.

Multi-Step Synthesis via Intermediate Formation

Patent CN102557909A discloses an alternative industrial approach through intermediate synthesis:

Step 1: Fries Rearrangement

3-Amino-4-fluorophenyl acetate undergoes Fries rearrangement at 120°C with AlCl₃/NaCl (3:1 w/w) to yield 5-fluoro-2-hydroxyacetophenone:

$$ \text{3-NH}2\text{-4-FC}6\text{H}3\text{OAc} \xrightarrow{\text{AlCl}3/\text{NaCl}} \text{5-F-2-HOC}6\text{H}3\text{COCH}_3 $$

Step 2: Diazotization and Coupling

The intermediate is diazotized with NaNO₂/HCl at 0–5°C, then coupled with 4-chlorophenylacetonitrile in acidic methanol to afford the final product.

Optimized conditions :

  • Temperature: 60°C ± 2°C
  • Catalyst: CuCl (0.5 mol%)
  • Yield: 54.5% over three steps

Industrial Production Methods

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety. Key parameters from BenchChem include:

Parameter Value
Reactor type Plug-flow microreactor
Residence time 8.5 min
Temperature 85°C
Pressure 2.3 bar
Catalyst K₂CO₃ (2.5 mol%)
Solvent MeOH/H₂O (9:1 v/v)
Purity 99.2% (HPLC)
Space-time yield 1.8 kg·L⁻¹·h⁻¹

Advantages over batch processes:

  • 23% reduction in byproduct formation
  • 15% higher energy efficiency
  • Scalable to metric-ton production

Reaction Optimization Strategies

Catalyst Screening

Comparative studies reveal catalyst impacts on yield:

Catalyst Solvent Temp (°C) Time (h) Yield (%)
NaOH Solvent-free 25 0.5 92
K₂CO₃ Ethanol 78 4 84
NH₄OAc DMF 110 12 67
AlCl₃ Toluene 80 6 58

Solid bases like NaOH enable faster kinetics through surface-mediated reactions, while Lewis acids (AlCl₃) require higher temperatures but improve regioselectivity.

Solvent Effects

Dielectric constant (ε) correlates with reaction efficiency:

Solvent ε Yield (%)
Neat - 92
MeOH 32.7 84
EtOH 24.3 81
THF 7.6 76
Toluene 2.4 58

Non-polar solvents decrease enolate formation efficiency, while protic solvents stabilize transition states through hydrogen bonding.

Purification Protocols

Crude products typically contain:

  • 3–5% unreacted starting materials
  • 2% dehydration byproducts
  • <1% halogenated impurities

Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity with:

  • Cooling rate: 2°C/min
  • Seed crystal size: 50–100 µm
  • Recovery: 89–93%

Comparative Method Analysis

Method Yield (%) Purity (%) Cost Index E-Factor
Claisen-Schmidt 92 99.2 1.0 0.8
Multi-step synthesis 54.5 98.5 2.3 4.7
Flow chemistry 89 99.5 1.8 1.2

E-Factor = (kg waste)/(kg product). The solvent-free Claisen-Schmidt method demonstrates superior sustainability metrics.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone carboxylic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Chalcones, including 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone, have shown promising antiviral effects. Research indicates that these compounds can selectively target viral enzymes, which are crucial for viral replication. For instance, studies have demonstrated that chalcones can inhibit enzymes such as lactate dehydrogenase and protein kinases, which are involved in various viral life cycles .

Moreover, a comprehensive evaluation of 46 chalcones revealed significant antiviral activity against SARS-CoV-2, with some compounds showing binding affinities comparable to established antiviral drugs like remdesivir . This suggests that this compound may also exhibit similar antiviral properties, warranting further investigation.

Antimicrobial Properties

The antimicrobial activity of chalcones is well-documented, particularly against multidrug-resistant bacteria and fungi. Recent studies have highlighted the effectiveness of chalcone derivatives in combating pathogenic microorganisms by targeting specific bacterial enzymes and disrupting their metabolic pathways .

For example, certain derivatives were found to inhibit DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), key enzymes in bacterial cell wall synthesis . The potential of this compound in this context remains an area for future research.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. A study focusing on the synthesis and evaluation of various chalcone derivatives found that several exhibited significant antiproliferative effects against different cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers .

The mechanism underlying this activity often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. In vitro evaluations have shown that certain chalcone derivatives can inhibit tumor growth by interfering with critical cellular processes .

Case Studies and Experimental Findings

  • Antiviral Efficacy : A study conducted on a series of chalcones demonstrated their potential as inhibitors against the main protease (M pro) of SARS-CoV-2. The binding affinities were assessed using molecular docking simulations, revealing that some derivatives had comparable efficacy to known antiviral agents .
  • Antimicrobial Testing : In a comparative analysis involving 269 chalcones, several compounds were identified as effective against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anticancer Studies : A focused investigation on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed promising results against various cancer cell lines with IC50 values indicating potent cytotoxicity . The study also included molecular docking studies that provided insights into the binding interactions within cancer-related targets.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxy group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydroxyacetophenones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C/mmHg) Solubility (Water)
This compound 527751-48-0 C₁₄H₁₀ClFO₂ 276.68 4-Cl, 5-F, 2-OH N/A N/A Low
5'-Fluoro-2'-hydroxyacetophenone 394-32-1 C₈H₇FO₂ 154.14 5-F, 2-OH N/A 65–66 (8 mmHg) 0.68 g/L
4'-Fluoro-2'-hydroxyacetophenone 399-36-0 C₈H₇FO₂ 154.13 4-F, 2-OH N/A N/A N/A
5'-Chloro-2'-hydroxyacetophenone 383384 C₈H₇ClO₂ 170.59 5-Cl, 2-OH N/A N/A N/A
2-Chloro-5'-fluoro-2'-hydroxyacetophenone 2002-75-7 C₈H₆ClFO₂ 188.59 2-Cl, 5-F, 2-OH N/A N/A N/A

Key Observations :

  • Substituent Effects: The presence of both chlorine and fluorine atoms in this compound enhances its lipophilicity compared to mono-halogenated analogs like 5'-fluoro-2'-hydroxyacetophenone (ClogP: ~2.5 vs. ~1.7) .
  • Solubility: The 5'-fluoro-2'-hydroxyacetophenone exhibits moderate water solubility (0.68 g/L), whereas the target compound's solubility is likely lower due to its bulkier aromatic substituents .

Biological Activity

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, drawing from various studies and research findings.

Chemical Structure

The compound features a chalcone structure, characterized by the presence of a 2-hydroxyacetophenone moiety substituted with a fluorine atom and a chlorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties . For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells, leading to significant cell cycle arrest in the subG0 phase. The activation of caspases (caspase-8 and -9) has been observed, suggesting a mitochondrial pathway of apoptosis. In vitro assays demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines, including HeLa and AGS cells .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response . This suggests its potential use in treating inflammatory diseases.

Case Studies

  • In vitro Studies : A study assessing various chalcone derivatives, including this compound, found that these compounds significantly inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • In vivo Studies : Animal models have been utilized to evaluate the pharmacological effects of this compound. Results indicated significant reductions in tumor sizes when administered in therapeutic doses, reinforcing its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have elucidated the interactions between this compound and target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis; IC50: 0.89 - 9.63 µg/mL
AntibacterialModerate to strong activity against S. typhi
Anti-inflammatoryReduces cytokine production; inhibits COX enzymes

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone, and how can reaction conditions be optimized?

The compound is synthesized via a Fries rearrangement followed by fluorodediazoniation. Starting with 4-aminophenol, dual esterification of the amino and hydroxyl groups is performed, followed by AlCl₃/NaCl-catalyzed Fries rearrangement. Fluorine introduction is achieved via fluorodediazoniation under controlled heating. Optimization involves adjusting reaction temperature (50–70°C), catalyst concentration (1.2–1.5 equivalents of AlCl₃), and reaction time (4–6 hours) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key techniques include:

  • Melting Point Analysis : 54–59°C (lit. 56–58°C under standard conditions) to assess purity .
  • HPLC : For quantifying impurities (<2% by area normalization).
  • NMR (¹H/¹³C) : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl groups) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (phenolic -OH) .

Q. What are the solubility properties, and how do they influence purification strategies?

The compound has limited water solubility (0.68 g/L), making recrystallization feasible using ethanol/water mixtures (3:1 v/v). For larger scales, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) removes non-polar byproducts .

Q. What safety precautions are necessary when handling this compound?

It is classified as a skin and eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of crystalline dust .

Q. How does pressure affect the reported boiling point of 65–66°C?

The boiling point is measured at reduced pressure (8 mmHg), typical for thermally sensitive compounds. At ambient pressure, decomposition occurs before boiling, necessitating vacuum distillation for isolation .

Advanced Research Questions

Q. How does this compound serve as an intermediate in synthesizing bioactive heterocyclic systems?

It acts as a precursor for triazinones and pyrazolines via nucleophilic substitution or condensation. For example, reaction with hydrazine hydrate yields hydrazino-triazinone derivatives (85% yield), which exhibit potential antimicrobial activity .

Q. What contradictions exist in crystallographic data, and how can they be resolved?

Reported crystal systems (monoclinic, space group P21/n) may vary due to polymorphic forms. Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) and Hirshfeld surface analysis can resolve discrepancies in hydrogen-bonding networks .

Q. How can regioselectivity in aldol condensations involving this compound be optimized?

Use base-catalyzed conditions (e.g., NaOH in ethanol) to favor ortho-hydroxy ketone participation. For chalcone synthesis, substituent effects on the aldehyde partner (e.g., electron-withdrawing groups) enhance electrophilicity, achieving >70% yield .

Q. What strategies address low yields in fluorodediazoniation steps?

Key factors include:

  • Diazonium Salt Stability : Maintain reaction temperature below 5°C during diazotization.
  • Fluoride Source : Use HBF₄ instead of NaNO₂/HCl to minimize side reactions.
  • Quenching : Rapid addition to a hot aqueous medium (70°C) improves fluorine incorporation .

Q. How does enzymatic Baeyer-Villiger oxidation compare to chemical methods for derivative synthesis?

Whole-cell biocatalysis with Pseudomonas fluorescens ACB converts the compound to 4-fluorocatechol (80% conversion) under mild conditions (pH 7, 30°C), avoiding harsh oxidants like m-CPBA used in chemical methods .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states, showing fluorine’s electron-withdrawing effect activates the para-position for substitution. Solvent models (e.g., PCM for ethanol) refine reaction energy profiles .

Q. How do steric and electronic effects influence its coordination behavior in metal complexes?

The phenolic -OH and ketone groups act as bidentate ligands. XRD studies of Cu(II) complexes show square-planar geometry with bond lengths of 1.92 Å (Cu-O), relevant for catalytic or photophysical applications .

Methodological Considerations Table

ParameterRecommended ProtocolReference
Synthesis Yield Optimization Use 1.3 equiv AlCl₃, 60°C, 5 hrs for Fries rearrangement; 70°C for fluorodediazoniation
HPLC Purity Criteria Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O, 1 mL/min); ≤2% impurities
Crystallization Solvent Ethanol/water (3:1 v/v); cooling rate: 0.5°C/min
Enzymatic Oxidation Pseudomonas fluorescens ACB, 30°C, pH 7, 48 hrs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.